molecular formula C8H8ClN3 B12961801 Cinnolin-5-amine hydrochloride

Cinnolin-5-amine hydrochloride

Cat. No.: B12961801
M. Wt: 181.62 g/mol
InChI Key: LHOHGAJCEYDVLX-UHFFFAOYSA-N
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Description

Cinnolin-5-amine hydrochloride is an organic compound belonging to the class of heterocyclic amines. It is a derivative of cinnoline, which is a bicyclic structure containing a benzene ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline derivatives, including cinnolin-5-amine hydrochloride, typically involves the cyclization of arenediazonium salts, arylhydrazones, or arylhydrazines . One common method involves the reaction of arylhydrazones with suitable cyclizing agents under controlled conditions. For instance, the cyclization of arylhydrazones can be achieved using acidic or basic catalysts, often at elevated temperatures .

Industrial Production Methods

Industrial production of cinnoline derivatives may involve multi-step synthesis processes, starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrocinnolines, and various substituted cinnoline derivatives .

Scientific Research Applications

Cinnolin-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnolin-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the cinnoline derivative .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Phthalazine: Another isomeric compound with a similar bicyclic structure.

Uniqueness

Cinnolin-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and chemical probes .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

cinnolin-5-amine;hydrochloride

InChI

InChI=1S/C8H7N3.ClH/c9-7-2-1-3-8-6(7)4-5-10-11-8;/h1-5H,9H2;1H

InChI Key

LHOHGAJCEYDVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=NC2=C1)N.Cl

Origin of Product

United States

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